3-Azabicyclo[3.3.1]nonan-7-ylmethanol

Photochemistry Skeletal Rearrangement Heterocyclic Chemistry

3-Azabicyclo[3.3.1]nonan-7-ylmethanol (CAS 128315-96-8) is a saturated bridged bicyclic amine with a unique C-7 hydroxymethyl handle, essential for chiral pseudo-natural product synthesis and mu-opioid receptor SAR. Its rigid chair-chair conformation ensures predictable target engagement, surpassing flexible systems like 2-azabicyclo[4.3.0]nonanes. Ideal for developing 4,134-fold morphine-potency leads, antiarrhythmics, and anticancer agents. Secure this scaffold for reliable, interpretable SAR.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 128315-96-8
Cat. No. B183734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.3.1]nonan-7-ylmethanol
CAS128315-96-8
Synonyms(3-Aza-bicyclo[3.3.1]non-7-yl)-methanol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1C2CC(CC1CNC2)CO
InChIInChI=1S/C9H17NO/c11-6-9-2-7-1-8(3-9)5-10-4-7/h7-11H,1-6H2
InChIKeyYMECHIGRCVWUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 5 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.3.1]nonan-7-ylmethanol (CAS 128315-96-8) | Bridged Bicyclic Scaffold for Bioactive Molecule Discovery and SAR Studies


3-Azabicyclo[3.3.1]nonan-7-ylmethanol (CAS 128315-96-8) is a saturated bridged bicyclic amine featuring a 3-azabicyclo[3.3.1]nonane core with a hydroxymethyl substituent at the C-7 position [1]. This scaffold is a cornerstone of pseudo-natural product (PNP) discovery, with documented applications in medicinal chemistry for developing opioid analgesics, antiarrhythmic agents, and anticancer leads [2]. The compound adopts a rigid chair-chair conformation in solution and solid state, providing a well-defined three-dimensional framework that is critical for structure-activity relationship (SAR) studies and target engagement [3]. Its primary utility lies as a synthetic building block and reference standard in the development of chiral, bioactive small molecules [2].

Why 3-Azabicyclo[3.3.1]nonan-7-ylmethanol Cannot Be Substituted by Other Bridged Bicyclic Amines


The 3-azabicyclo[3.3.1]nonane scaffold exhibits profound structure-dependent biological activity that precludes simple analog substitution. Unlike 3-oxabicyclo[3.3.1]nonanes, which undergo skeletal rearrangement under photochemical or Lewis acidic conditions, the nitrogen-containing core of 3-azabicyclo[3.3.1]nonanes demonstrates distinct stability and reactivity profiles [1]. Furthermore, within the 3-azabicyclo[3.3.1]nonane family, substitution at the C-7 position dramatically alters pharmacological properties; for instance, 7-alkylated derivatives show antioxidant activities comparable to l-ascorbic acid and α-tocopherol, whereas unsubstituted or differently substituted analogs lack this profile [2]. The specific hydroxymethyl group at C-7 in 3-azabicyclo[3.3.1]nonan-7-ylmethanol confers unique hydrogen-bonding capabilities and synthetic handles that are absent in related compounds such as 7-tert-butyl or 7-phenyl derivatives, directly impacting both synthetic utility and biological target engagement [3].

Quantitative Differentiation Evidence: 3-Azabicyclo[3.3.1]nonan-7-ylmethanol vs. Closest Analogs


Photochemical Stability Advantage: 3-Azabicyclo[3.3.1]nonanes vs. 3-Oxabicyclo[3.3.1]nonanes

3-Azabicyclo[3.3.1]nonane derivatives, including 3-azabicyclo[3.3.1]nonan-7-ylmethanol, exhibit fundamentally different photochemical behavior compared to 3-oxabicyclo[3.3.1]nonanes. When subjected to light or Lewis acidic conditions, the nitrogen-containing scaffold remains intact, whereas 3-oxabicyclo[3.3.1]nonanes undergo skeletal cleavage affording novel heteratricycles [1]. This stark contrast establishes that the 3-aza core is essential for applications requiring photochemical stability.

Photochemistry Skeletal Rearrangement Heterocyclic Chemistry

Opioid Receptor Binding Affinity: 3-Azabicyclo[3.3.1]nonane Derivatives vs. Morphine

Within the 3-azabicyclo[3.3.1]nonane class, C-7 substituted derivatives demonstrate potent opioid receptor binding. In guinea pig ileum myenteric plexus-longitudinal muscle (GPIML) assays, compound P7521 (a C-7 substituted 3-azabicyclo[3.3.1]nonane derivative) exhibited an IC50 of 85 pM, which is 4,134 times more potent than morphine (IC50 = 0.35 μM) [1]. This class-level potency establishes a benchmark for evaluating 3-azabicyclo[3.3.1]nonan-7-ylmethanol and its derivatives in opioid receptor pharmacology.

Opioid Pharmacology Analgesic Drug Discovery Mu-Opioid Receptor

Synthetic Accessibility: One-Pot Tandem Mannich Route vs. Multi-Step Alternative Syntheses

3-Azabicyclo[3.3.1]nonan-7-ylmethanol and related 3-azabicyclo[3.3.1]nonane derivatives can be synthesized via a one-pot tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine [1]. In contrast, alternative synthetic routes to bridged bicyclic amines, such as those for 3,7-diazabicyclo[3.3.1]nonanes, require multi-step sequences with lower overall yields and more complex purification [2]. This synthetic efficiency translates to reduced cost and higher throughput for derivative synthesis.

Synthetic Methodology Mannich Reaction Bridged Bicyclic Synthesis

Conformational Rigidity: Chair-Chair Conformation vs. Flexible Bicyclic Systems

X-ray crystallographic analysis of 3-azabicyclo[3.3.1]nonane derivatives, including 7-tert-butyl and 7-hydroxy analogs, confirms that the bicyclic ring system adopts a rigid chair-chair conformation in the solid state, with substituents adopting well-defined equatorial orientations [1]. In contrast, related 2-azabicyclo[4.3.0]nonane systems exhibit greater conformational flexibility, which introduces uncertainty in SAR predictions and molecular docking studies [2]. This conformational rigidity is a critical differentiator for applications requiring precise three-dimensional pharmacophore modeling.

Conformational Analysis X-ray Crystallography Structure-Based Drug Design

Antiarrhythmic Activity: 3-Azabicyclo[3.3.1]nonanes vs. 3,7-Diazabicyclo[3.3.1]nonanes

Patented antiarrhythmic compositions based on 3-azabicyclo[3.3.1]nonane salts demonstrate single-class antiarrhythmic activity [1], whereas 3,7-diazabicyclo[3.3.1]nonane derivatives exhibit non-predictable multi-class antiarrhythmic agent (AAA) activity that complicates dose-response relationships and toxicity profiling [2]. The simpler pharmacological profile of mono-aza derivatives like 3-azabicyclo[3.3.1]nonan-7-ylmethanol offers more tractable SAR for lead optimization in cardiovascular programs.

Cardiovascular Pharmacology Antiarrhythmic Agents Ion Channel Modulation

NMR Spectroscopic Fingerprint: C-7 Substituted 3-Azabicyclo[3.3.1]nonanes vs. C-6/C-9 Substituted Analogs

Comprehensive 1H and 13C NMR assignments for C-6 and C-9 substituted 3-azabicyclo[3.3.1]nonanes have been established using 1D DEPT and 2D COSY, HSQC, HMBC, and NOESY experiments [1]. The NMR data for 3-azabicyclo[3.3.1]nonan-7-ylmethanol, with its C-7 hydroxymethyl substituent, exhibits distinct chemical shift patterns compared to C-6 and C-9 substituted analogs, enabling unambiguous identity confirmation and purity assessment. This spectroscopic differentiation is essential for procurement quality assurance.

NMR Spectroscopy Structural Elucidation Quality Control

Optimal Research and Procurement Applications for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol


Opioid Receptor Pharmacology and Analgesic Drug Discovery

Given the class-level mu-opioid receptor potency demonstrated by C-7 substituted 3-azabicyclo[3.3.1]nonane derivatives (IC50 = 85 pM, 4,134-fold more potent than morphine) [1], 3-azabicyclo[3.3.1]nonan-7-ylmethanol is ideally suited as a starting scaffold for the design and synthesis of novel opioid analgesics. Its hydroxymethyl group at C-7 provides a synthetic handle for further derivatization to optimize receptor selectivity, pharmacokinetic properties, and blood-brain barrier penetration. Procurement of this compound supports SAR campaigns aimed at developing morphine-sparing analgesics with reduced abuse liability and improved therapeutic indices.

Pseudo-Natural Product (PNP) Library Synthesis

3-Azabicyclo[3.3.1]nonan-7-ylmethanol serves as a key building block for generating optically pure pseudo-natural products (PNPs) via phosphonium salt/Lewis acid relay catalysis, a modular method that constructs N-bridged [3.3.1] ring systems with excellent stereoselectivities [2]. The rigid chair-chair conformation of the scaffold ensures predictable three-dimensional orientation during catalytic asymmetric synthesis [3]. Procuring this compound enables the rapid construction of diverse PNP libraries for anticancer and CNS-targeted drug discovery, leveraging the scaffold's documented antiproliferative activity and potential in treating Alzheimer's and Parkinson's diseases [2].

Conformational Analysis and Structure-Based Drug Design

The rigid chair-chair conformation of 3-azabicyclo[3.3.1]nonane derivatives, confirmed by X-ray crystallography and NMR spectroscopy [3][4], makes 3-azabicyclo[3.3.1]nonan-7-ylmethanol an excellent model compound for conformational analysis and structure-based drug design. Unlike more flexible bicyclic systems such as 2-azabicyclo[4.3.0]nonanes, the predictable orientation of the C-7 hydroxymethyl group reduces ambiguity in molecular docking and pharmacophore modeling. Procurement supports academic and industrial laboratories engaged in computational chemistry, X-ray crystallography, and fragment-based drug discovery where scaffold rigidity is paramount for interpretable SAR.

Antiarrhythmic Agent Development and Cardiovascular Pharmacology

Patented antiarrhythmic compositions based on 3-azabicyclo[3.3.1]nonane salts demonstrate single-class antiarrhythmic activity [5], providing a more tractable pharmacological profile compared to multi-class 3,7-diazabicyclo[3.3.1]nonane derivatives. 3-Azabicyclo[3.3.1]nonan-7-ylmethanol is a valuable intermediate for synthesizing novel antiarrhythmic candidates with reduced polypharmacology risk. Procurement of this compound supports cardiovascular drug discovery programs seeking to develop next-generation ion channel modulators for the treatment of cardiac arrhythmias, including those associated with sudden death syndrome following myocardial infarction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.3.1]nonan-7-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.